5-Methoxy-6-(trifluoromethyl)picolinaldehyde
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Overview
Description
5-Methoxy-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol It is characterized by the presence of a methoxy group, a trifluoromethyl group, and an aldehyde group attached to a picoline ring
Preparation Methods
The synthesis of 5-Methoxy-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto a picoline ring, followed by the formation of the aldehyde group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: Introduction of the methoxy group onto the picoline ring using methanol and a suitable catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Aldehyde Formation: Oxidation of a suitable precursor to form the aldehyde group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
5-Methoxy-6-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-6-(trifluoromethyl)picolinaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
5-Methoxy-6-(trifluoromethyl)picolinaldehyde can be compared with other similar compounds, such as:
5-Methoxy-6-(trifluoromethyl)pyridine: Lacks the aldehyde group, which may result in different reactivity and applications.
6-(Trifluoromethyl)picolinaldehyde: Lacks the methoxy group, which may affect its chemical properties and biological activities.
5-Methoxy-2-(trifluoromethyl)benzaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-3-2-5(4-13)12-7(6)8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJWKEHHXDERGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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